

Application Note: Spectroscopic Analysis of (2-Chloro-2-methylpropyl)benzene

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Compound of Interest

Compound Name: (2-Chloro-2-methylpropyl)benzene

CAS No.: 1754-74-1

Cat. No.: B3048586

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Target Analyte: **(2-Chloro-2-methylpropyl)benzene** CAS Registry Number: 1754-74-1
Molecular Formula: C₁₀H₁₃Cl Molecular Weight: 168.66 g/mol Structural Key: Tertiary alkyl chloride with a

-phenyl substituent. Synonym Note: Distinct from "Neophyl chloride" (1-chloro-2-methyl-2-phenylpropane), which is a structural isomer.

Part 1: Analytical Strategy & Workflow

The characterization of tertiary chlorides requires a "soft-touch" approach. High-energy ionization or acidic solvents can induce premature elimination (forming isobutenylbenzene derivatives) or hydrolysis (forming the alcohol).

Core Analytical Directive

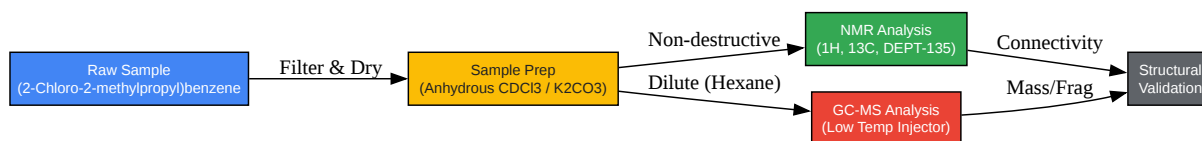
- Preservation: Maintain anhydrous conditions to prevent

hydrolysis.

- Differentiation: Use

¹³C NMR to distinguish the quaternary C-Cl carbon from isomeric forms.

- Validation: Use GC-MS fragmentation patterns to confirm the loss of the tertiary chlorine.



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Figure 1: Analytical workflow emphasizing non-destructive NMR analysis prior to destructive MS techniques.

Part 2: Sample Preparation Protocol

Context: Tertiary benzylic-like chlorides are prone to forming HCl and the corresponding alkene (2-methyl-1-phenylprop-1-ene) if exposed to moisture or Lewis acids.

Protocol: The "Neutral-Dry" Method

- Solvent Selection: Use Chloroform-d () treated with silver foil or basic alumina to neutralize trace acidity. Avoid acetone-d₆ (hygroscopic).
- Drying: Pass the neat analyte through a micro-pipette plug containing anhydrous immediately before dissolution.
- Concentration:
 - NMR: Dissolve 20 mg of analyte in 0.6 mL
 - GC-MS: Dilute 1

L of analyte in 1.5 mL of anhydrous n-hexane (HPLC grade).

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing **(2-Chloro-2-methylpropyl)benzene** from its isomers.

Experimental Parameters

- Instrument: 400 MHz (minimum) recommended for clear aromatic resolution.
- Temperature: 298 K.
- Pulse Sequence: Standard 1D proton and proton-decoupled carbon.

Predicted Spectral Data & Assignments

1.

H NMR (400 MHz,

)

The spectrum is characterized by a clean singlet for the gem-dimethyl group and a singlet for the methylene linker.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.20 – 7.35	Multiplet	5H	Ar-H	Phenyl ring protons.
3.05	Singlet	2H	Ph-CH -C	Benzylic methylene. Deshielded by -Cl effect.
1.65	Singlet	6H	-C(Cl)(CH)	Gem-dimethyls adjacent to Cl.

2.

¹³C NMR (100 MHz,

)

The quaternary carbon attached to chlorine is the diagnostic peak.

Chemical Shift (, ppm)	Carbon Type	Assignment	Diagnostic Note
137.5	Quaternary	Ar-C (ipso)	Attachment point to alkyl chain.
130.5, 128.0, 126.5	CH	Ar-CH	Typical benzene pattern.
72.0	Quaternary	-C(Cl)-	CRITICAL: High shift confirms tertiary chloride.
52.5	CH	Ph-CH -	Benzylic carbon.
32.5	CH	-CH	Methyl groups.

Part 4: Mass Spectrometry (GC-MS)

Context: Tertiary chlorides often fail to show a molecular ion (

) in Electron Impact (EI) ionization because the C-Cl bond is weak. The spectrum is dominated by the carbocation formed after chlorine loss.

Fragmentation Pathway

- Molecular Ion:

168 (very weak/absent).

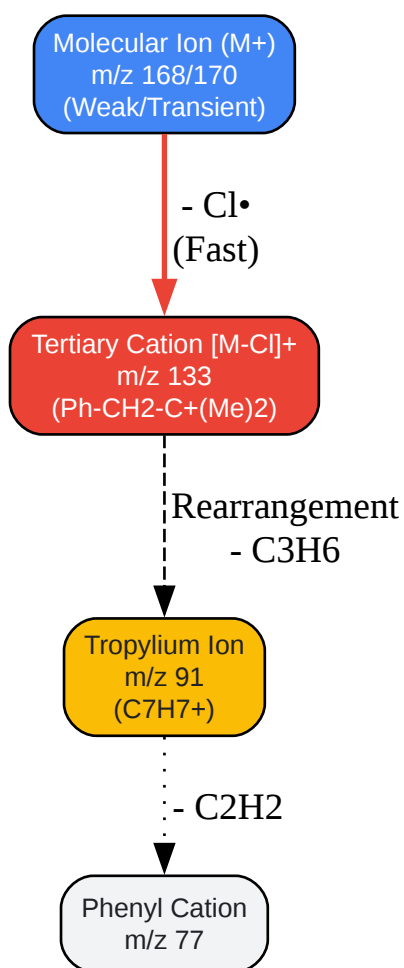
- Base Peak: Loss of Cl• leads to the tertiary carbocation

.

- Rearrangement: The resulting cation (

133) often undergoes rearrangement or loss of propene to form the tropylium ion (

91).



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Figure 2: Proposed fragmentation pathway under 70 eV EI ionization.

GC Method Parameters

- Inlet Temp: 200°C (Keep low to prevent thermal degradation).
- Column: DB-5ms or equivalent (Non-polar).
- Carrier Gas: Helium, 1.0 mL/min constant flow.
- Oven: 50°C (1 min)

10°C/min

250°C.

Part 5: Infrared (IR) Spectroscopy

IR is useful for quick purity checks (absence of OH bands) but less specific for structural isomerism than NMR.

- Mode: ATR (Attenuated Total Reflectance) on liquid film.
- Key Absorptions:
 - 3030 – 3060 cm⁻¹
: Aromatic C-H stretch.
 - 2960 – 2980 cm⁻¹
: Methyl C-H stretch.
 - ~700 & 750 cm⁻¹
: Monosubstituted benzene (strong).
 - 600 – 650 cm⁻¹
: C-Cl stretch (Tertiary chlorides absorb at the lower end of the C-Cl range).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1754-74-1, **(2-Chloro-2-methylpropyl)benzene**. Retrieved from [[Link](#)]
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Sources

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- 2. (2-methylpropyl) benzene [openmopac.net]
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